molecular formula C20H17ClN2O3S B3583356 (2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(1,3-thiazol-2-yl)prop-2-enamide

(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B3583356
M. Wt: 400.9 g/mol
InChI Key: ROJSXEUHNHOYGL-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(1,3-thiazol-2-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides This compound is characterized by the presence of a thiazole ring, a methoxyphenyl group, and a chlorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Etherification: The 4-chlorobenzyl group is introduced via an etherification reaction with the phenolic hydroxyl group of 3-methoxyphenol.

    Formation of the Enamide: The final step involves the condensation of the thiazole derivative with the etherified phenol in the presence of an appropriate coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form the enamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(1,3-thiazol-2-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The enamide double bond can be reduced to form the corresponding amide.

    Substitution: The chlorine atom in the chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding amide.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(1,3-thiazol-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(1,3-thiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it could inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(1,3-thiazol-2-yl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring and enamide linkage differentiate it from other similar compounds, providing unique opportunities for research and application.

Properties

IUPAC Name

(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c1-25-18-12-14(5-9-19(24)23-20-22-10-11-27-20)4-8-17(18)26-13-15-2-6-16(21)7-3-15/h2-12H,13H2,1H3,(H,22,23,24)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJSXEUHNHOYGL-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NC2=NC=CS2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NC2=NC=CS2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(1,3-thiazol-2-yl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(1,3-thiazol-2-yl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(1,3-thiazol-2-yl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(1,3-thiazol-2-yl)prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(1,3-thiazol-2-yl)prop-2-enamide
Reactant of Route 6
(2E)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(1,3-thiazol-2-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.